molecular formula C13H12ClN3OS B2756377 N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide CAS No. 1021121-02-7

N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide

Cat. No. B2756377
CAS RN: 1021121-02-7
M. Wt: 293.77
InChI Key: BKVBQFBVJYHKTA-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridazine, which is a basic aromatic ring with two nitrogen atoms. It also contains a benzyl group attached via a sulfur atom, and an acetamide group attached to the pyridazine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzyl group might undergo reactions typical of aromatic compounds, while the acetamide group might participate in reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined using standard laboratory techniques .

Scientific Research Applications

Anti-Tubercular Activity

Cytotoxicity Against Cancer Cells

Anti-Inflammatory Potential

Future Prospects

Mechanism of Action

Target of Action

The primary target of N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide is the α-glucosidase enzyme . This enzyme is located in the small intestine and plays a crucial role in the digestion of carbohydrates, specifically in the cleavage of 1,4-α-glycosidic linkage of oligo and polysaccharides .

Mode of Action

N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide interacts with the α-glucosidase enzyme, inhibiting its activity . The compound exhibits competitive inhibition behavior , meaning it competes with the substrate for the active site of the enzyme. This results in a decrease in the rate of carbohydrate digestion, thereby delaying glucose absorption in the digestive system .

Biochemical Pathways

By inhibiting the α-glucosidase enzyme, N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide affects the carbohydrate digestion pathway . This leads to a suppression of postprandial hyperglycemia, which is the high blood sugar level that occurs after a meal . This effect can be beneficial in the management of conditions like diabetes mellitus, where blood glucose levels need to be tightly controlled .

Result of Action

The inhibition of α-glucosidase by N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide results in a decrease in the rate of carbohydrate digestion . This leads to a delay in glucose absorption in the digestive system, thereby suppressing postprandial hyperglycemia . This can help manage blood glucose levels in conditions like diabetes mellitus .

Safety and Hazards

The safety and hazards associated with this compound would be determined through toxicological studies. These might include studies on its acute and chronic toxicity, carcinogenicity, and potential environmental impact .

properties

IUPAC Name

N-[6-[(3-chlorophenyl)methylsulfanyl]pyridazin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3OS/c1-9(18)15-12-5-6-13(17-16-12)19-8-10-3-2-4-11(14)7-10/h2-7H,8H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVBQFBVJYHKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((3-chlorobenzyl)thio)pyridazin-3-yl)acetamide

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